7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol
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Overview
Description
7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with 2-bromoethylamine hydrobromide under basic conditions to form the desired benzothiazole derivative. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the formation of the benzothiazole ring .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the preparation of intermediate compounds, purification steps, and final product isolation. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzothiazole derivatives .
Scientific Research Applications
Biology: It exhibits biological activities such as antibacterial, antifungal, and anticancer properties, making it a candidate for drug development and therapeutic research.
Medicine: The compound has shown promise in preclinical studies for its potential use in treating diseases such as cancer and infections due to its ability to interact with specific biological targets.
Industry: Benzothiazole derivatives, including 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol, are used in the production of dyes, rubber accelerators, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby disrupting cellular pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Similar compounds to 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol include other benzothiazole derivatives such as:
7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine: Known for its anticancer properties.
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amine: Exhibits anti-inflammatory and anticancer activities.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Shows anti-inflammatory and analgesic effects
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C9H10N2O2S |
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Molecular Weight |
210.26 g/mol |
IUPAC Name |
7-(2-aminoethyl)-4-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H10N2O2S/c10-4-3-5-1-2-6(12)7-8(5)14-9(13)11-7/h1-2,12H,3-4,10H2,(H,11,13) |
InChI Key |
YPLJLRNXOFWVTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1CCN)SC(=O)N2)O |
Origin of Product |
United States |
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